molecular formula C24H17N3O3 B1662997 Benzomalvin C CAS No. 157047-98-8

Benzomalvin C

Cat. No. B1662997
M. Wt: 395.4 g/mol
InChI Key: TWDKBDSVUUKABK-UHFFFAOYSA-N
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Description

Benzomalvin C is a weak antagonist of the neurokinin-1 (NK1) receptor, inhibiting the binding of substance P by 46% when used at 100 μg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC50 value of 130 μM for recombinant IDO .


Synthesis Analysis

Benzomalvin C is biosynthesized by a three-gene nonribosomal peptide synthetase cluster . The use of fungal artificial chromosomes with metabolomic scoring (FAC-MS) identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . The key transformation involves Cu-catalyzed intramolecular C–N arylation of quinazolinone, leading to a sclerotigenin analogue that undergoes nucleophilic addition with benzaldehyde .


Molecular Structure Analysis

The molecular formula of Benzomalvin C is C24H17N3O3 . It contains an epoxide group at C-19 and C-20, which is not present in benzomalvins A, B, or E .


Chemical Reactions Analysis

Benzomalvin C was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1 H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .


Physical And Chemical Properties Analysis

The molecular weight of Benzomalvin C is 395.4 g/mol . It has a topological polar surface area of 65.5 Ų .

Scientific Research Applications

Biosynthesis and Enzymatic Activities

  • Benzomalvin C is part of the benzomalvin family, produced by a three-gene nonribosomal peptide synthetase cluster. Studies like Clevenger et al. (2018) focused on the biosynthesis of benzomalvins, revealing insights into the enzymatic activities involved in their production. This research used fungal artificial chromosomes with metabolomic scoring (FAC-MS) to dissect the biosynthetic pathway, discovering a novel benzodiazepine synthase activity (Clevenger et al., 2018).

Inhibitory Activity against Neurokinin Receptors

  • Sun et al. (1994) isolated benzomalvins A, B, and C from the culture broth of a Penicillium sp. fungus. They found that Benzomalvin A exhibited inhibitory activity against substance P, a neuropeptide, with different levels of inhibition across species. Benzomalvins B and C showed only weak activity. This research highlights the potential of benzomalvin C in neuromodulation studies (Sun et al., 1994).

Molecular Structure and Stability Studies

  • Research by Chao et al. (2021) on benzomalvins, including benzomalvin C, focused on their structural elucidation and stability. They studied the stability of the double bond in E-benzomalvin B under different light conditions and reassigned incorrect 1H NMR data in literature, contributing to a better understanding of benzomalvins' molecular structure (Chao et al., 2021).

Safety And Hazards

Benzomalvin C is classified as Acute toxicity, Oral (Category 3), and hazardous to the aquatic environment, both short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is toxic if swallowed and very toxic to aquatic life with long-lasting effects .

Future Directions

Future work will seek to further elucidate the details of benzomalvin biosynthesis, including analysis of the enzyme mechanism for transannulation and determination of the enzymes involved in the formation of the additional benzomalvin family members benzomalvin B, C, and E .

properties

IUPAC Name

6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDKBDSVUUKABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935600
Record name 6'-Methyl-3-phenyl-13'H-spiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzomalvin C

CAS RN

157047-98-8
Record name Benzomalvin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-Methyl-3-phenyl-13'H-spiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157047-98-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
KD Clevenger, R Ye, JW Bok, PM Thomas… - Biochemistry, 2018 - ACS Publications
… Of the three benzomalvin C-domains, two are expected to be internal, canonical C-domains, each catalyzing a peptide bond formation, while the third is expected to be a “terminal C-…
Number of citations: 17 pubs.acs.org
HAOH SUN, CJ BARROW, DM SEDLOCK… - The Journal of …, 1994 - jstage.jst.go.jp
… The HRFAB-MSmeasurement and the 13CNMRspectrum established the formula C24H17N3O3 for benzomalvin C(3). NMRspectral features were similar to those observed for 1 and 2, …
Number of citations: 96 www.jstage.jst.go.jp
T Sugimori, T Okawa, S Eguchi, A Kakehi, E Yashima… - Tetrahedron, 1998 - Elsevier
… Pharmacological activity of(-)-benzomalvin A was stronger than those ofbenzomalvin B and (-)-benzomalvin C, respectively.13 We planed the synthesis of (-)-benzomalvin A and …
Number of citations: 93 www.sciencedirect.com
R Chao, YW Wu, L Lu, WF Xu, CY Wang… - Chemistry of Natural …, 2021 - Springer
… Finally, the structure of 2 was determined as benzomalvin C [3]. Benzomalvin C was first isolated … , this is the first time that the absolute configuration of benzomalvin C was identified. …
Number of citations: 5 link.springer.com
JP Jang, JH Jang, NK Soung, HM Kim… - The Journal of …, 2012 - nature.com
Indoleamine 2, 3-dioxygenase (IDO) is an extrahepatic heme-containing dioxygenase that catalyzes the addition of oxygen across the C-2/C-3 bond of indole ring of tryptophan (Trp). 1, …
Number of citations: 17 www.nature.com
QM Feng, Y Feng, TY Zhang, HF Wang… - Natural product …, 2020 - Taylor & Francis
… The three known benzomalvins (3–5) were identified as benzomalvin C (3) (Sun et al. Citation1994), N-Methylnovobenzomalvin A (4) (Ishikawa et al. Citation2011) and (-)benzomalvin …
Number of citations: 3 www.tandfonline.com
S Johne - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This review covers the literature period from August 1993 – December 1998, and some papers published before this period. Results of earlier investigations are …
Number of citations: 25 www.sciencedirect.com
AA Stierle, DB Stierle - Studies in natural products chemistry, 2000 - Elsevier
… The most interesting compound isolated from the methylene chloride extract was benzomalvin C (7), which was recently isolated, along with benzomalvins A (8) and B (9), from …
Number of citations: 44 www.sciencedirect.com
DA Adpressa, S Loesgen - Chemistry & biodiversity, 2016 - Wiley Online Library
… This chemotype includes the butyrolactone class of compounds 5 – 9 as well as novobenzomalvin C (13) and cis and trans-L-phenylalanineamides 14 and 15. However, we found that …
Number of citations: 41 onlinelibrary.wiley.com
XF Shang, SL Morris‐Natschke… - Medicinal research …, 2018 - Wiley Online Library
To follow‐up on our prior Part I review, this Part II review summarizes and provides updated literature on novel quinoline and quinazoline alkaloids isolated during the period of 2009‒…
Number of citations: 121 onlinelibrary.wiley.com

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